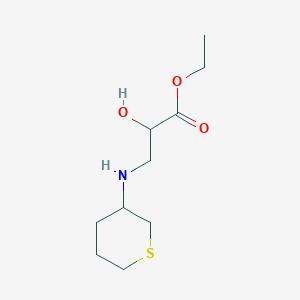
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is an organic compound that features a unique combination of functional groups, including a hydroxy group, an amino group, and a thiopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate typically involves the reaction of ethyl 2-bromo-3-hydroxypropanoate with tetrahydro-2H-thiopyran-3-amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as reducing the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate.
Reduction: Formation of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The thiopyran ring can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-((tetrahydro-2H-pyran-3-yl)amino)propanoate: Similar structure but with a pyran ring instead of a thiopyran ring.
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-4-yl)amino)propanoate: Similar structure but with the amino group attached to the 4-position of the thiopyran ring.
Uniqueness
Ethyl 2-hydroxy-3-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and biological properties compared to its pyran analogs. The sulfur atom in the thiopyran ring can participate in unique interactions, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
ethyl 2-hydroxy-3-(thian-3-ylamino)propanoate |
InChI |
InChI=1S/C10H19NO3S/c1-2-14-10(13)9(12)6-11-8-4-3-5-15-7-8/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
REURTOBAGOBWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNC1CCCSC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















